molecular formula C6H11NO B1599588 (R)-(-)-3-Methyl-2-butyl isocyanate CAS No. 745783-84-0

(R)-(-)-3-Methyl-2-butyl isocyanate

Cat. No. B1599588
CAS RN: 745783-84-0
M. Wt: 113.16 g/mol
InChI Key: UCSWKSXDJYECKQ-ZCFIWIBFSA-N
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Description

“®-(-)-3-Methyl-2-butyl isocyanate” is an organic compound that belongs to the family of isocyanates . Isocyanates are used in a wide range of industrial products, including paints, glues, and resins . They are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . This reaction proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions . Another route to isocyanates entails the addition of isocyanic acid to alkenes .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

For any substance, the exposure potential depends, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .

Scientific Research Applications

Antimitotic Agents

(R)-(-)-3-Methyl-2-butyl isocyanate and its derivatives have been explored in the synthesis of antimitotic agents. For example, chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate exhibit activity in various biological systems, suggesting potential in antimitotic applications (Temple & Rener, 1992).

Reaction Mechanisms and Interconversions

(R)-(-)-3-Methyl-2-butyl isocyanate is involved in chemical reactions such as 1,3- and 1,4-shifts, particularly in heteroatom-substituted isocyanates. These reactions are crucial in understanding the dynamics of isocyanates in various chemical environments (Koch, Finnerty & Wentrup, 2011).

Organometallic Catalysis

The compound plays a role in organometallic catalysis, especially in the reaction of alcohols with isocyanates. This has implications in synthesizing complex molecules where isocyanates are key intermediates (Abbate & Ulrich, 1969).

Protein-Isocyanate Interactions

In biochemistry, the interaction of proteins with isocyanates, including (R)-(-)-3-Methyl-2-butyl isocyanate, provides insights into protein structure and function. This research is significant for understanding how proteins interact with various chemicals (Brown, Green, Cedel & Cairns, 1987).

Analysis of Airborne Isocyanates

The compound is also significant in environmental studies, particularly in the analysis of airborne isocyanates. Understanding its presence and behavior in the atmosphere is crucial for environmental monitoring and pollution control (Karlsson, Dalene & Skarping, 1998).

Development of Novel Adhesives

(R)-(-)-3-Methyl-2-butyl isocyanate is used in the development of novel adhesives. Its properties are harnessed in creating adhesives with unique characteristics, such as moisture stability and strong adhesive properties (Liou, Khemani & Wudl, 1991).

Dental Adhesives

In dental research, derivatives of (R)-(-)-3-Methyl-2-butyl isocyanate are investigated for use in dental adhesives. This research is significant in improving dental treatments and materials (Chappelow, Byerley, Pinzino, Millich & Eick, 1996).

Mechanism of Action

The mechanism of action of isocyanates involves the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .

Safety and Hazards

Isocyanates are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, there is a focus on the use of blocked isocyanates for other non-traditional polyurethane-based polymer applications .

properties

IUPAC Name

(2R)-2-isocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSWKSXDJYECKQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426976
Record name (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Methyl-2-butyl isocyanate

CAS RN

745783-84-0
Record name (2R)-2-Isocyanato-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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